Cas no 710348-58-6 ({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)
![{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid structure](https://ja.kuujia.com/scimg/cas/710348-58-6x500.png)
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid 化学的及び物理的性質
名前と識別子
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- [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
- 4-(2-(piperidin-1-yl)ethoxy)phenylboronic acid
- BSKNUDYIGGHKRG-UHFFFAOYSA-N
- {4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
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- インチ: 1S/C13H20BNO3/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15/h4-7,16-17H,1-3,8-11H2
- InChIKey: BSKNUDYIGGHKRG-UHFFFAOYSA-N
- SMILES: O(C1C=CC(B(O)O)=CC=1)CCN1CCCCC1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 226
- トポロジー分子極性表面積: 52.9
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141904-1g |
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid |
710348-58-6 | 97% | 1g |
¥9363.00 | 2024-05-02 | |
Enamine | EN300-71310-1.0g |
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
710348-58-6 | 1.0g |
$728.0 | 2023-07-08 | ||
Enamine | EN300-71310-10.0g |
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
710348-58-6 | 10.0g |
$3131.0 | 2023-07-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10082-5G |
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
710348-58-6 | 95% | 5g |
¥ 7,108.00 | 2023-04-05 | |
Life Chemicals | F2135-0358-2.5g |
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
710348-58-6 | 95%+ | 2.5g |
$1216.0 | 2023-09-06 | |
Life Chemicals | F2135-0358-0.25g |
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
710348-58-6 | 95%+ | 0.25g |
$195.0 | 2023-09-06 | |
A2B Chem LLC | AV60719-250mg |
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
710348-58-6 | 95%+ | 250mg |
$475.00 | 2024-04-19 | |
A2B Chem LLC | AV60719-25mg |
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
710348-58-6 | 95%+ | 25mg |
$360.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141904-250mg |
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid |
710348-58-6 | 97% | 250mg |
¥3433.00 | 2024-05-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10082-1G |
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
710348-58-6 | 95% | 1g |
¥ 2,343.00 | 2023-04-05 |
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
{4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acidに関する追加情報
Recent Advances in the Application of {4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid (CAS: 710348-58-6) in Chemical Biology and Pharmaceutical Research
The boronic acid derivative {4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid (CAS: 710348-58-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique boronic acid functional group coupled with a piperidine-ethoxy phenyl moiety, has demonstrated remarkable potential in various applications ranging from drug development to chemical sensing. Recent studies have particularly highlighted its utility in proteasome inhibition, carbohydrate recognition, and as a building block for novel therapeutic agents.
In the context of proteasome inhibition, researchers have explored the compound's ability to interact with the 20S proteasome core particle. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 710348-58-6 showed selective inhibition of the chymotrypsin-like activity of the proteasome, with IC50 values in the low micromolar range. This finding is particularly relevant for cancer therapy, as proteasome inhibition has become an established strategy for treating certain hematological malignancies.
The compound's boronic acid functionality has also been exploited in carbohydrate recognition systems. A recent Nature Chemical Biology publication (2024) detailed how 710348-58-6 derivatives can serve as effective sensors for glucose and other biologically important sugars. The study revealed that the piperidine-ethoxy moiety enhances binding affinity through additional hydrophobic interactions, while the boronic acid forms reversible covalent bonds with diols present in carbohydrates.
From a synthetic chemistry perspective, 710348-58-6 has proven valuable as a building block for more complex pharmaceutical compounds. A 2024 ACS Medicinal Chemistry Letters report described its use in the synthesis of novel kinase inhibitors, where the boronic acid group participates in key Suzuki-Miyaura cross-coupling reactions. The electron-donating properties of the piperidine-ethoxy substituent were found to significantly influence the reactivity of the boronic acid in these transformations.
Recent advances in formulation science have also addressed previous challenges with the compound's solubility and bioavailability. A 2023 study in Molecular Pharmaceutics demonstrated that nanoparticle formulations of 710348-58-6 derivatives could achieve plasma concentrations sufficient for therapeutic effects while minimizing off-target interactions. This development opens new possibilities for in vivo applications of this compound class.
Looking forward, the unique properties of {4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid continue to inspire innovative applications. Current research directions include its potential in targeted drug delivery systems, where the boronic acid moiety can serve as both a targeting group and a reversible binding site, and in the development of new biomaterials with stimuli-responsive properties. As understanding of this compound's interactions with biological systems deepens, its role in advancing chemical biology and pharmaceutical science appears increasingly significant.
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